(R)-(-)-3-Methyl-2-butyl isocyanate
Overview
Description
®-(-)-3-Methyl-2-butyl isocyanate is an organic compound that belongs to the class of isocyanates. Isocyanates are characterized by the functional group -N=C=O. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. The ®-(-) designation indicates the specific enantiomer of the compound, which can have different properties and reactivities compared to its (S)-(+)-enantiomer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-3-Methyl-2-butyl isocyanate typically involves the reaction of an amine with phosgene (COCl2). The general reaction is as follows:
R-NH2+COCl2→R-N=C=O+2HCl
This reaction proceeds via the formation of a carbamoyl chloride intermediate. Due to the hazardous nature of phosgene, alternative methods such as using oxalyl chloride have been developed to improve safety .
Industrial Production Methods
In industrial settings, isocyanates are often produced using large-scale phosgenation processes. The production facilities are equipped with safety measures to handle the toxic and reactive nature of phosgene. Additionally, bio-based methods for producing isocyanates are being explored to address environmental concerns .
Chemical Reactions Analysis
Types of Reactions
®-(-)-3-Methyl-2-butyl isocyanate undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols, amines, and water.
Hydrolysis: Reacts with water to form carbamic acid, which decomposes to form an amine and carbon dioxide.
Polymerization: Reacts with diols or polyols to form polyurethanes.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes (carbamates).
Amines: React with isocyanates to form substituted ureas.
Water: Reacts with isocyanates to form carbamic acid, which decomposes to amine and carbon dioxide.
Major Products Formed
Urethanes (Carbamates): Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from the hydrolysis reaction.
Scientific Research Applications
®-(-)-3-Methyl-2-butyl isocyanate has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential use in drug development.
Medicine: Investigated for its potential therapeutic applications and as a reagent in diagnostic assays.
Mechanism of Action
The mechanism of action of ®-(-)-3-Methyl-2-butyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as water, alcohols, and amines. The reaction typically involves the nucleophilic attack on the carbon atom of the isocyanate group, leading to the formation of various products such as urethanes and substituted ureas .
Comparison with Similar Compounds
Similar Compounds
- Phenyl isocyanate
- Methyl isocyanate
- Toluene diisocyanate
- Hexamethylene diisocyanate
Uniqueness
®-(-)-3-Methyl-2-butyl isocyanate is unique due to its specific chiral configuration, which can result in different reactivity and interactions compared to its (S)-(+)-enantiomer and other isocyanates. This chiral specificity can be important in applications where stereochemistry plays a crucial role, such as in drug development and asymmetric synthesis .
Properties
IUPAC Name |
(2R)-2-isocyanato-3-methylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(2)6(3)7-4-8/h5-6H,1-3H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSWKSXDJYECKQ-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426976 | |
Record name | (R)-(-)-3-METHYL-2-BUTYL ISOCYANATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745783-84-0 | |
Record name | (2R)-2-Isocyanato-3-methylbutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=745783-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-(-)-3-METHYL-2-BUTYL ISOCYANATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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